Azapropazone

Catalog No.
S520004
CAS No.
13539-59-8
M.F
C16H20N4O2
M. Wt
300.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azapropazone

CAS Number

13539-59-8

Product Name

Azapropazone

IUPAC Name

5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

InChI

InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3

InChI Key

MPHPHYZQRGLTBO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo(1,2-a)(1,2,4)benzotriazine-1,3(2H)-dione, Apazone, Apazone Dihydrate, Azapropazone, Dihydrate, Apazone, Prolixan, Rheumox, Tolyprin

Canonical SMILES

CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C

The exact mass of the compound Azapropazone is 300.1586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines. It belongs to the ontological category of benzotriazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Azapropazone (CAS 13539-59-8) is a specialized non-steroidal anti-inflammatory drug (NSAID) structurally classified as a 1,2,4-benzotriazine derivative, distinguishing it from standard pyrazolidinediones. Characterized by a zwitterionic ground state with a delocalized negative charge over its β-keto-enol system, it exhibits a melting point of approximately 228°C and a pKa of 8.66. In laboratory and industrial contexts, azapropazone is primarily procured as a dual-action reference standard for cyclooxygenase (COX) inhibition and rapid-onset uricosuric activity. Its unique non-planar conformation and specific plasma protein binding profile make it a critical baseline material for pharmacokinetic assays, structural stability studies, and the development of gastrointestinal-sparing anti-inflammatory formulations [1].

While azapropazone is often structurally compared to phenylbutazone, substituting one for the other in analytical or formulation workflows introduces critical failures. Azapropazone's zwitterionic nature and steric interaction between its exocyclic dimethylamino group and the keto-enol oxygen force a non-planar conformation, fundamentally altering its susceptibility to hydrolyzing and oxidizing agents compared to planar pyrazolones [1]. Furthermore, in pharmacokinetic and in vivo models, azapropazone exhibits a significantly accelerated uricosuric clearance profile and a distinct lack of gastric mucosal prostaglandin depletion, meaning that using phenylbutazone or indomethacin as a generic class substitute will invalidate time-course data in uricosuric assays and misrepresent baseline gastrointestinal irritancy in COX-selectivity screens[2].

Enantiomeric Inversion Barrier and Conformational Stability

Azapropazone possesses a unique non-planar zwitterionic structure driven by steric interactions, resulting in a quantifiable energy barrier to enantiomeric inversion. NMR studies demonstrate that this inversion slows at low temperatures with an activation energy (ΔG‡) of 44.9 kJ/mol, contrasting sharply with standard planar pyrazolidinedione derivatives which lack this specific steric hindrance and exhibit different activation entropies (e.g., ΔS‡ = -34 J/K·mol for azapropazone vs -12 J/K·mol for planar derivatives) [1].

Evidence DimensionActivation energy (ΔG‡) and entropy (ΔS‡) for enantiomeric inversion
Target Compound DataΔG‡ = 44.9 kJ/mol; ΔS‡ = -34 J/K·mol
Comparator Or BaselinePlanar pyrazolidinedione derivatives (ΔS‡ = -12 J/K·mol)
Quantified DifferenceDistinct non-planar zwitterionic stabilization with a ΔS‡ difference of 22 J/K·mol
ConditionsLow-temperature NMR structural analysis

The higher inversion barrier and non-planar ground state dictate azapropazone's distinct resistance to hydrolyzing agents, making it a required specific precursor or standard when stability in aqueous formulation is critical.

Rapid-Onset Uricosuric Clearance Kinetics

In comparative crossover studies evaluating uricosuric efficacy, azapropazone demonstrates a significantly faster onset of action than its closest structural relative, phenylbutazone. Administration of azapropazone (300 mg qds) induces a statistically significant fall in serum uric acid and a corresponding rise in uric acid clearance within 24 hours, whereas phenylbutazone (100 mg tds) requires 72 hours to achieve a comparable statistically significant clearance effect [1].

Evidence DimensionTime to statistically significant uric acid clearance
Target Compound Data24 hours (at 300 mg qds)
Comparator Or BaselinePhenylbutazone (72 hours at 100 mg tds)
Quantified Difference48-hour faster onset of significant uricosuric clearance
ConditionsSeven-day cross-over study in asymptomatic hyperuricaemia models

For researchers procuring positive controls for rapid-onset uricosuric drug screening, azapropazone provides a much tighter 24-hour assay window compared to the 72-hour requirement of phenylbutazone.

High-Specificity Albumin Site I Binding Displacement

Azapropazone is highly bound to serum albumin and acts as a highly selective competitive displacer for Site I. In competitive binding assays using fluorescent probes, azapropazone selectively decreases the binding of Site I ligands (like warfarin) without inhibiting the hydrolysis of p-nitrophenyl acetate (NPA) or displacing Site II ligands (like dansylsarcosine). In contrast, Site II comparators like diazepam and octanoic acid inhibit Site II probes but lack Site I specificity[1].

Evidence DimensionAlbumin binding site selectivity
Target Compound DataSelective Site I displacement (warfarin) with zero Site II (NPA/dansylsarcosine) inhibition
Comparator Or BaselineDiazepam / Octanoic acid (Selective Site II inhibition)
Quantified DifferenceComplete orthogonal binding site preference
ConditionsIn vitro fluorescent probe displacement assay on mammalian and chicken albumin

Procurement of azapropazone is essential for pharmacokinetic laboratories needing a strict Site I-specific displacer to map drug-protein interactions without confounding Site II binding dynamics.

Gastric Mucosal Prostaglandin Sparing Profile

Unlike many traditional NSAIDs, azapropazone exhibits a uniquely low-irritancy profile in gastrointestinal models. While it inhibits prostaglandin synthesis in vitro, it fails to significantly decrease gastric mucosal content of prostaglandins in vivo. This sharply contrasts with comparators like meseclazone or indomethacin, which markedly decrease both mucosal and plasma levels of prostaglandins, leading to high irritancy[1].

Evidence DimensionGastric mucosal prostaglandin depletion
Target Compound DataFails to significantly decrease mucosal prostaglandins (low irritancy)
Comparator Or BaselineMeseclazone / Indomethacin (markedly decreases mucosal prostaglandins)
Quantified DifferenceSignificant differential in mucosal vs. plasma prostaglandin inhibition
ConditionsIn vivo mucosal prostaglandin content analysis

Azapropazone is the preferred reference standard for evaluating the baseline mechanism of GI-sparing COX inhibitors, as it decouples systemic anti-inflammatory efficacy from local mucosal toxicity.

Positive Control in Rapid-Onset Uricosuric Screening

Because azapropazone achieves significant uric acid clearance within 24 hours (compared to 72 hours for phenylbutazone), it is the optimal procurement choice as a positive control in high-throughput or short-duration in vivo models evaluating novel gout and hyperuricemia therapeutics [1].

Site I-Specific Competitive Displacer in Pharmacokinetics

Due to its strict selectivity for albumin Site I and lack of interference with Site II ligands, azapropazone is highly recommended for use in competitive protein-binding assays, allowing researchers to accurately map the displacement of warfarin and other Site I-bound drugs [2].

Reference Standard for GI-Sparing NSAID Development

Azapropazone’s documented failure to significantly deplete gastric mucosal prostaglandins, despite systemic in vitro efficacy, makes it a critical benchmark material for teams formulating or screening next-generation, low-irritancy cyclooxygenase inhibitors [3].

Structural Baseline for Zwitterionic Drug Formulation

The precisely quantified enantiomeric inversion barrier (ΔG‡ = 44.9 kJ/mol) and non-planar zwitterionic ground state of azapropazone provide an essential structural baseline for materials scientists studying the impact of steric hindrance on the aqueous stability and hydrolysis resistance of complex benzotriazine formulations [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

300.15862589 Da

Monoisotopic Mass

300.15862589 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

247.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K2VOT966ZI

Related CAS

22304-30-9 (di-hydrate)

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Inflammatory Agents, Nonsteroidal; Uricosuric Agents

MeSH Pharmacological Classification

Uricosuric Agents

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX04 - Azapropazone

Other CAS

13539-59-8

Wikipedia

Azapropazone

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Lötsch J, Mohammadian P, Hummel T, Florin S, Brune K, Geisslinger G, Kobal G. Effects of azapropazone on pain-related brain activity in human subjects. Br J Clin Pharmacol. 1995 Dec;40(6):545-52. PubMed PMID: 8703660; PubMed Central PMCID: PMC1365209.
2: Gutgesell C, Fuchs T. Azapropazone in aspirin intolerance. Allergy. 1999 Aug;54(8):897-8. PubMed PMID: 10485401.
3: Pallapies D, Peskar BA, Brune K, Geisslinger G. Effects on platelet functions and pharmacokinetics of azapropazone and ketorolac tromethamine given as single parenteral doses. Br J Clin Pharmacol. 1994 Apr;37(4):335-9. PubMed PMID: 8018454; PubMed Central PMCID: PMC1364733.
4: Moral F, Hamuryudan V, Yurdakul S, Yazici H. Inefficacy of azapropazone in the acute arthritis of Behçet's syndrome: a randomized, double blind, placebo controlled study. Clin Exp Rheumatol. 1995 Jul-Aug;13(4):493-5. PubMed PMID: 7586783.
5: Pini LA, Sandrini M, Vitale G. Lack of activity of azapropazone in the hot-plate test and in 5-HT1A and 5-HT2 receptor subtypes in rat brain membranes. Drugs Exp Clin Res. 1995;21(5):181-6. PubMed PMID: 8846748.
6: Knabb RM, Rasbach DE, Leamy AW, Fernando DP, Mackin WM, Boswell GA, Timmermans PB, Thoolen MJ. Persistent cardioprotection by azapropazone in a canine model of coronary artery thrombosis and thrombolysis. J Cardiovasc Pharmacol. 1991 Mar;17(3):390-6. PubMed PMID: 1711599.
7: Smart JM, Caslake C, Gunn I. Positive interference by azapropazone (Rheumox) in the measurement of total thyroxine using the Ciba-Corning ACS:180 immunoassay analyser. Ann Clin Biochem. 1995 Jul;32 ( Pt 4):424-5. PubMed PMID: 7486806.
8: Mousa SA, Brown R, Chan Y, Hsieh J, Smith RD. Evaluation of the effect of azapropazone on neutrophil migration in anaesthetized swine using a multichamber blister suction technique. Br J Pharmacol. 1990 Feb;99(2):233-6. PubMed PMID: 2158370; PubMed Central PMCID: PMC1917381.
9: Faust-Tinnefeldt G, Geissler HE, Mutschler E. [Azapropazone plasma levels under simultaneous treatment with an antacid or laxative]. Arzneimittelforschung. 1977;27(12):2411-4. German. PubMed PMID: 580058.
10: Ritch AE, Perera WN, Jones CJ. Pharmacokinetics of azapropazone in the elderly. Br J Clin Pharmacol. 1982 Jul;14(1):116-9. PubMed PMID: 7104163; PubMed Central PMCID: PMC1427585.
11: Sadowska-Wroblewska M, Garwolinska H, Filipovicz-Sosnowska A. [Azapropazone versus indomethacin in a double blind test with patients with ankylosing spondylitis]. Z Rheumatol. 1980 Nov-Dec;39(11-12):406-11. German. PubMed PMID: 7282105.
12: Williamson PJ, Ene MD, Roberts CJ. A study of the potential interactions between azapropazone and frusemide in man. Br J Clin Pharmacol. 1984 Oct;18(4):619-23. PubMed PMID: 6487503; PubMed Central PMCID: PMC1463633.
13: Higgens CS, Scott JT. The uricosuric action of azapropazone: dose-response and comparison with probenecid. Br J Clin Pharmacol. 1984 Sep;18(3):439-43. PubMed PMID: 6487482; PubMed Central PMCID: PMC1463654.
14: Faust-Tinnefeldt G, Gilfrich HJ. [Kinetics of digitoxin during antirheumatic therapy with azapropazone (author's transl)]. Arzneimittelforschung. 1977;27(10):2009-11. German. PubMed PMID: 579114.
15: Lassus A. A comparative pilot study of azapropazone and indomethacin in the treatment of psoriatic arthritis and Reiter's disease. Curr Med Res Opin. 1976;4(1):65-9. PubMed PMID: 770082.
16: Fraser RC, Davis RH, Walker FS. Comparative trial of azapropazone and indomethacin plus allopurinol in acute gout and hyperuricaemia. J R Coll Gen Pract. 1987 Sep;37(302):409-11. PubMed PMID: 3330140; PubMed Central PMCID: PMC1711162.
17: Thomas AL, Majoos FL, Nuki G. Preliminary studies with azapropazone in gout and hyperuricaemia. Eur J Rheumatol Inflamm. 1983;6(2):149-54. PubMed PMID: 6673978.
18: Thune S. A comparative study of azapropazone and indomethacin in the treatment of rheumatoid arthritis. Curr Med Res Opin. 1976;4(1):70-5. PubMed PMID: 770083.
19: Jähnchen E, Blanck KJ, Breuing KH, Gilfrich HJ, Meinertz T, Trenk D. Plasma protein binding of azapropazone in patients with kidney and liver disease. Br J Clin Pharmacol. 1981 Apr;11(4):361-7. PubMed PMID: 7259929; PubMed Central PMCID: PMC1401678.
20: Kim HS, Austin J, Hage DS. Screening major binding sites on human serum albumin by affinity capillary electrophoresis. Methods Mol Biol. 2004;276:169-87. PubMed PMID: 15163858.

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